
4-Methylsalicylic acid
Overview
Description
. It is a white solid that is soluble in basic water and polar organic solvents. The compound features both a carboxylic acid and a phenol group, making it a versatile chemical in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylsalicylic acid can be synthesized through the hydroxylation of 4-methylbenzoic acid . This process typically involves the use of a palladium (II) catalyst under an oxygen atmosphere . The reaction conditions are carefully controlled to ensure the selective hydroxylation at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Decarboxylation Reactions
4-MSA undergoes thermal decarboxylation under specific catalytic conditions. Studies demonstrate its reaction mechanism in nitrobenzene-quinoline mixtures at 200°C ( ):
Reaction Mechanism
-
Ionization : Formation of quinolinium salicylate ion pair
-
Protonation : Quinolinium ion protonates salicylate at C1
-
CO₂ Elimination : Rate-determining step in concentrated quinoline
Quinoline Concentration (M) | Pseudo-First-Order Rate Constant (×10⁻⁵ s⁻¹) | Isotope Effect (¹³C KIE) |
---|---|---|
0.02 | 1.86 | 0.7% |
0.25 | 3.12 (maximum) | - |
Pure quinoline | 2.19 | 2.2% |
Data adapted from kinetic studies using gas chromatography and isotopic labeling .
Esterification Reactions
4-MSA reacts with alcohols under acid catalysis to form esters. Key findings from methanol esterification studies ( ):
Carboxylation of Sodium Para-Cresolate
Reaction with CO₂ under high pressure ( ):
Equation :
Yield : ~80% (industrial scale)
Hydroxylation of 4-Methylbenzoic Acid
Oxidative hydroxylation using peroxydisulfate ( ):
Conditions :
-
Temperature: 120°C
-
Solvent: Water-acetic acid mixture
Coordination Chemistry
4-MSA forms stable complexes with transition metals. A notable example is the heteroleptic iridium(III) complex:
-
Structure : [Ir(ppy)₂(4-MSA)] (ppy = 2-phenylpyridine)
Property | Value |
---|---|
λₑₘ (emission wavelength) | 520 nm |
Quantum Yield | 0.42 |
Biochemical Interactions
4-MSA inhibits medium-chain acyl-CoA synthetase (ACSM) through competitive binding:
Stability Under Physiological Conditions
Parameter | Value | Source |
---|---|---|
Aqueous solubility (20°C) | 10 g/L | |
pKa (25°C) | 3.17 | |
Melting point | 173–177°C |
Scientific Research Applications
Biochemical Research
4-MSA has been utilized in biochemical studies as an inhibitor of medium-chain acyl-CoA synthetase, an enzyme involved in fatty acid metabolism. This inhibition can provide insights into metabolic pathways and the role of fatty acids in cellular functions .
Case Study: Inhibition of Acyl-CoA Synthetase
- Objective : To investigate the effects of 4-MSA on fatty acid metabolism.
- Findings : 4-MSA effectively inhibited the enzyme activity, suggesting its potential role as a biochemical tool for studying metabolic disorders.
Plant Defense Mechanisms
Recent studies have identified 4-MSA as a salicylic acid analog that can enhance plant defense mechanisms against pathogens. When applied to Arabidopsis, 4-MSA induced the expression of defense-related genes, demonstrating its potential as a biopesticide or plant growth enhancer .
Case Study: Induction of Defense Responses
- Objective : To evaluate the effectiveness of 4-MSA in inducing plant defenses.
- Methodology : Application of 4-MSA to Arabidopsis plants.
- Results : Increased expression of NPR1 and PR1 genes, indicating enhanced resistance to Pseudomonas syringae infection.
Antimicrobial Activity
This compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or preservatives. Its effectiveness against various bacterial strains has been documented, highlighting its potential use in pharmaceutical formulations .
Data Table: Antimicrobial Efficacy of 4-MSA
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Drug Development
The compound's structural similarity to salicylic acid positions it as a promising candidate for drug development, particularly in anti-inflammatory and analgesic therapies. Its ability to modulate biological pathways involved in inflammation makes it relevant for further exploration in medicinal chemistry .
Case Study: Anti-inflammatory Potential
- Objective : To assess the anti-inflammatory effects of 4-MSA.
- Methodology : In vitro assays measuring cytokine levels in treated cells.
- Findings : Significant reduction in pro-inflammatory cytokines, suggesting therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Methylsalicylic acid involves its interaction with specific molecular targets. For instance, it inhibits medium chain acyl-CoA synthetase, affecting fatty acid metabolism . The compound’s phenolic and carboxylic acid groups play crucial roles in its biochemical interactions .
Comparison with Similar Compounds
Salicylic Acid: Lacks the methyl group at the 4-position.
3-Methylsalicylic Acid: Methyl group is at the 3-position.
6-Methylsalicylic Acid: Naturally occurring isomer with the methyl group at the 6-position.
Uniqueness: 4-Methylsalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit medium chain acyl-CoA synthetase sets it apart from other isomers .
Biological Activity
4-Methylsalicylic acid (4-MSA), an organic compound with the formula CH₃C₆H₃(CO₂H)(OH), is a derivative of salicylic acid characterized by a methyl group at the para position. This compound has garnered attention for its potential biological activities, particularly in plant defense mechanisms and its implications in human health.
4-MSA is a white solid soluble in basic water and polar organic solvents. It can be synthesized through various methods, including the carboxylation of sodium para-cresolate or hydroxylation of 4-methylbenzoic acid . Its structure includes both a carboxylic acid and a phenolic group, which are critical for its biological activity.
Plant Defense Mechanisms
Research indicates that 4-MSA and its analogs can significantly enhance plant defense responses. For instance, studies have shown that salicylic acid (SA) and its derivatives, including 4-MSA, induce the expression of defense-related genes such as PR1 in Arabidopsis thaliana when exposed to pathogens like Pseudomonas syringae . This induction is mediated through the accumulation of NPR1, a master regulator of plant defense.
Table 1: Effects of 4-MSA on Plant Defense Responses
Compound | Pathogen | Effect on NPR1 | Induced Gene Expression |
---|---|---|---|
This compound | Pseudomonas syringae | Increased | PR1 |
Salicylic Acid | Botrytis cinerea | Increased | PR1 |
5-Methylsalicylic Acid | Candidatus liberibacter | Increased | PR1 |
These compounds not only enhance resistance to pathogens but also exhibit antifungal properties. For example, 4-MSA has been shown to inhibit the growth of Botrytis cinerea, a common fungal pathogen affecting various crops .
Human Health Implications
In addition to its role in plants, 4-MSA has potential therapeutic applications. Studies have explored its immunosuppressive activities and inhibitory effects on phosphoinositide 3-kinase gamma (PI3Kγ), which is involved in inflammatory processes . This suggests that 4-MSA may be beneficial in managing conditions related to inflammation and immune response.
Case Study: Immunosuppressive Activity
A study investigating various salicylic acid derivatives found that 4-MSA exhibited significant immunosuppressive effects comparable to other known agents. The research highlighted its potential as a candidate for drug development targeting inflammatory diseases .
The biological activity of 4-MSA can be attributed to several mechanisms:
- Induction of Defense Genes : As noted, compounds like 4-MSA activate pathways leading to increased expression of defense-related genes.
- Antifungal Activity : The inhibition of fungal growth may involve disruption of fungal cellular processes, including cell wall integrity and metabolic functions.
- Immunomodulation : The ability to inhibit PI3Kγ suggests a role in modulating immune responses, which could be leveraged for therapeutic purposes.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 4-methylsalicylic acid in academic research?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of salicylic acid derivatives or carboxylation of 4-methylphenol. Key steps include solvent selection (e.g., acetic acid for carboxylation), temperature control (150–200°C), and purification via recrystallization using ethanol/water mixtures . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H NMR peaks at δ 2.3 ppm for the methyl group and δ 11.5 ppm for the carboxylic acid proton) and high-performance liquid chromatography (HPLC) to confirm purity (>98%) . Melting point determination (173–177°C) is critical for verifying crystallinity .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Reproducibility hinges on detailed experimental protocols, including:
- Solvent and reagent specifications : Use anhydrous solvents to avoid side reactions .
- Standardized assay conditions : For enzyme inhibition studies (e.g., medium-chain acyl-CoA synthetase), maintain consistent substrate concentrations (e.g., hexanoic acid at 0.5 mM) and pH (7.4) .
- Data transparency : Report raw data (e.g., IC₅₀ values) alongside statistical analyses (e.g., standard deviation from triplicate trials) .
Journals like the Beilstein Journal of Organic Chemistry require experimental sections to include all critical parameters, with extended details in supplementary materials .
Q. What analytical techniques are essential for studying this compound’s stability and reactivity?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition observed at ~315°C) .
- UV-Vis spectroscopy : Monitor photodegradation in solutions (λmax ~300 nm) under varying light conditions .
- Reactivity screening : Test compatibility with strong acids/bases (e.g., HCl/NaOH) to identify hazardous incompatibilities (e.g., CO₂ release with bases) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s enzyme inhibition mechanisms?
- Methodological Answer : Contradictions in inhibition efficacy (e.g., varying IC₅₀ values across studies) may arise from:
- Substrate specificity : Validate enzyme sources (e.g., recombinant vs. tissue-extracted acyl-CoA synthetase) .
- Assay interference : Use orthogonal methods (e.g., isothermal titration calorimetry vs. spectrophotometric assays) to confirm binding kinetics .
- Structural analogs : Compare inhibition profiles with derivatives like 3-methylsalicylic acid to identify structure-activity relationships (SAR) .
Advanced studies should include molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis experiments .
Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) for derivatives like bisthioureas .
- Parallel synthesis : Generate libraries of analogs (e.g., esterified or halogenated derivatives) using automated liquid handlers .
- In-line analytics : Implement real-time monitoring (e.g., FTIR spectroscopy) to track reaction progress and minimize byproducts .
Q. How can computational methods enhance the study of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate binding stability with acyl-CoA synthetase over 100-ns trajectories (e.g., GROMACS) to identify critical residues .
- Quantum mechanical (QM) calculations : Calculate electrostatic potential maps (e.g., Gaussian 09) to predict nucleophilic/electrophilic sites for derivatization .
- Machine learning : Train models on existing inhibition data to prioritize novel analogs for synthesis .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound’s pharmacological studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀/EC₅₀ .
- Error propagation : Account for instrument precision (e.g., ±0.01 absorbance units in plate readers) when reporting confidence intervals .
- Meta-analysis : Pool data from multiple studies to assess heterogeneity (e.g., I² statistic) and derive consensus efficacy values .
Properties
IUPAC Name |
2-hydroxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJESAXZANHETJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198166 | |
Record name | m-Cresotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-85-1 | |
Record name | 4-Methylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Cresotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYLSALICYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Cresotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-p-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-CRESOTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H0106V3D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.